Cas no 1049419-25-1 (N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)
![N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide structure](https://ja.kuujia.com/scimg/cas/1049419-25-1x500.png)
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
- N'-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
- 1049419-25-1
- F5266-0208
- AKOS024504439
- N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- VU0640072-1
-
- インチ: 1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)24-20(28)19(27)23-9-10-25-11-13-26(14-12-25)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28)
- InChIKey: OLKLUTREZINZOZ-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1CCN(C2=CC=C(F)C=C2)CC1)(=O)C(NC1=CC=C(F)C=C1)=O
計算された属性
- せいみつぶんしりょう: 388.17108228g/mol
- どういたいしつりょう: 388.17108228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 512
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 64.7Ų
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5266-0208-10μmol |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-3mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-10mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-40mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-2μmol |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-2mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-30mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-25mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-5μmol |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5266-0208-4mg |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide |
1049419-25-1 | 4mg |
$66.0 | 2023-09-10 |
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamideに関する追加情報
Introduction to N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS No. 1049419-25-1)
N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1049419-25-1, represents a novel molecular entity with a complex structural framework. The presence of multiple functional groups, including fluorophenyl and piperazine moieties, makes it a promising candidate for further exploration in drug discovery and development.
The chemical structure of N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide consists of an ethanediamide backbone, which is further substituted with a piperazine ring at the 2-position. This piperazine ring is, in turn, connected to another 4-fluorophenyl group, creating a bifunctional entity that can interact with biological targets in multiple ways. The dual fluorophenyl substituents enhance the compound's lipophilicity and binding affinity, making it an attractive scaffold for designing next-generation therapeutics.
In recent years, there has been a surge in research focused on developing small molecules that modulate neurotransmitter systems. Piperazine derivatives are particularly interesting due to their ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The introduction of fluorine atoms into the phenyl rings further enhances the metabolic stability and pharmacological activity of these compounds. This has led to the investigation of N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide as a potential therapeutic agent for neurological and psychiatric disorders.
One of the most compelling aspects of this compound is its potential application in the treatment of depression and anxiety disorders. The piperazine moiety is known to interact with serotonin reuptake transporters (SERTs), which are critical targets for many antidepressant drugs. By modulating SERT activity, N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide may offer a novel mechanism of action for these conditions. Additionally, the presence of two fluorophenyl groups could enhance its binding affinity to other neurotransmitter receptors, such as those involved in the regulation of mood and cognition.
Recent preclinical studies have demonstrated promising results regarding the pharmacological properties of N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide. These studies have shown that the compound exhibits potent inhibitory effects on SERTs, similar to traditional antidepressants like fluoxetine. Moreover, preliminary data suggest that it may have fewer side effects compared to existing therapies due to its selective binding profile. This has sparked interest among researchers who are seeking to develop safer and more effective treatments for mental health disorders.
The synthesis of N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. The use of fluorinated intermediates has been particularly crucial in ensuring the stability and integrity of the final product. These synthetic strategies have been refined over time, allowing for scalable production that can support further preclinical and clinical investigations.
The pharmacokinetic properties of N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide are also an area of active research. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for any potential therapeutic agent. Additionally, its ability to cross the blood-brain barrier suggests that it may be effective in treating central nervous system disorders. These pharmacokinetic profiles make it an attractive candidate for further development in drug discovery programs.
In conclusion, N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide (CAS No. 1049419-25-1) is a promising compound with significant potential in the treatment of neurological and psychiatric disorders. Its unique structural features, including multiple functional groups such as fluorophenyl and piperazine, make it an ideal candidate for further exploration in drug discovery and development. Recent preclinical studies have provided encouraging evidence regarding its pharmacological properties, paving the way for future clinical trials.
1049419-25-1 (N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide) 関連製品
- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)
- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)
- 2098046-43-4(3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)
- 2138165-94-1(1-(2,2-dimethylcyclopropyl)methyl-1H-pyrazol-3-amine)
- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)
- 2034464-93-0(3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide)
- 945549-13-3(2-(2R)-oxiran-2-ylpyrazine)
- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)
- 2138368-71-3(3-(5-chloro-2-fluorophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazole)


